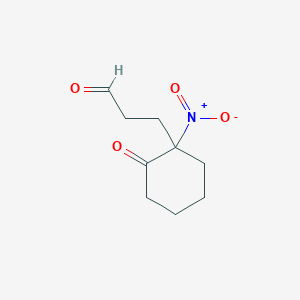

3-(1-Nitro-2-oxocyclohexyl)propanal

Description

Properties

CAS No. |

81590-76-3 |

|---|---|

Molecular Formula |

C9H13NO4 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

3-(1-nitro-2-oxocyclohexyl)propanal |

InChI |

InChI=1S/C9H13NO4/c11-7-3-6-9(10(13)14)5-2-1-4-8(9)12/h7H,1-6H2 |

InChI Key |

LDZQEEHGHPAGNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(=O)C1)(CCC=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Adsorption Behavior on Catalytic Surfaces

Propanal and its derivatives exhibit distinct adsorption properties on metal catalysts. In contrast, 3-(1-Nitro-2-oxocyclohexyl)propanal’s bulky nitro-oxocyclohexyl group likely impedes such adsorption due to steric hindrance, redirecting reactivity toward nitro-group reduction or ring-opening pathways.

| Compound | Adsorption Mode on NiMoS | Key Interactions | Reactivity Outcome |

|---|---|---|---|

| Propanal | Di-sigma (C-Ni, O-Mo) | Chemisorption | Hydrogenation to propanol |

| This compound | Sterically hindered | Weak physisorption | Nitro reduction or decomposition |

Atmospheric Reactivity and Stability

Propanal and acetone exhibit contrasting atmospheric behaviors. Propanal shows slower variability (hours-scale) due to lower photochemical reactivity, whereas acetone displays rapid fluctuations (seconds-scale) from localized emissions . The nitro group in This compound may enhance its atmospheric lifetime due to electron-withdrawing effects stabilizing the molecule. However, the cyclohexyl ketone moiety could facilitate photolytic degradation, creating a balance between stability and reactivity.

| Compound | Atmospheric Lifetime | Key Degradation Pathways | Measurement Variability |

|---|---|---|---|

| Propanal | Moderate (~hours) | Photolysis, OH radical oxidation | Low variability |

| Acetone | Short (~minutes) | Photolysis, local emissions | High variability |

| This compound | Likely prolonged | Photolysis, nitro-group cleavage | Uncharacterized |

Electronic and Steric Effects

The nitro group in This compound introduces strong electron-withdrawing effects, polarizing the carbonyl group and making it more electrophilic than propanal. This contrasts with acetone , where methyl groups donate electron density, reducing electrophilicity. Steric hindrance from the cyclohexyl ring further differentiates its reactivity, limiting nucleophilic attacks compared to linear aldehydes like propanal.

Q & A

Q. What are the primary synthetic routes for 3-(1-Nitro-2-oxocyclohexyl)propanal, and what factors influence their efficiency?

The synthesis of this compound can be approached via condensation reactions of nitro-substituted cyclohexanone derivatives with propanal precursors. Key factors include solvent polarity (e.g., acetic acid for stabilizing intermediates), temperature control to avoid nitro group decomposition, and catalysts like ammonium acetate for facilitating cyclization. High-pressure conditions may enhance reaction rates and yields, as seen in analogous hydrazone-propanal syntheses .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

- 1H/13C NMR : To identify protons and carbons adjacent to the nitro and carbonyl groups, with characteristic deshielding effects.

- IR Spectroscopy : To confirm the presence of C=O (1700–1750 cm⁻¹) and NO₂ (1520–1370 cm⁻¹) stretches.

- Mass Spectrometry (MS) : For molecular ion ([M+H]+) validation and fragmentation patterns indicative of the nitro-cyclohexyl moiety. Cross-referencing with computational models (e.g., DFT) can resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How can researchers mitigate intermediate instability during multi-step synthesis of this compound?

Intermediate instability, particularly of the nitro-oxocyclohexyl moiety, can be addressed by:

- In-situ generation : Minimizing isolation of sensitive intermediates.

- Low-temperature purification : Using cryogenic techniques to prevent thermal degradation.

- Protective groups : Temporarily masking reactive sites (e.g., acetylation of the aldehyde group). These strategies are validated in high-pressure syntheses of structurally unstable propanal derivatives .

Q. How does the nitro group influence the cyclization behavior of this compound compared to non-nitro analogs?

The nitro group’s strong electron-withdrawing nature increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack in cyclization reactions. This contrasts with chloro or methoxy substituents, which exert weaker electronic effects. Kinetic studies in analogous systems (e.g., 3-(2-Chloro-6-fluorophenyl)propanal) show nitro derivatives exhibit faster ring-closure rates but require careful pH control to avoid side reactions .

Q. What strategies resolve discrepancies in reported reaction kinetics of this compound across solvent systems?

Methodological approaches include:

- Solvent polarity gradients : Systematic variation (e.g., from DMSO to hexane) to isolate dielectric effects.

- Isothermal titration calorimetry (ITC) : Direct measurement of enthalpy changes during reaction.

- Computational modeling : MD simulations to correlate solvent-solute interactions with kinetic data. These methods were critical in resolving contradictions in analogous propanal derivative studies .

Q. What stability considerations are critical for storing this compound?

- Storage conditions : Under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Moisture avoidance : Use of desiccants or anhydrous solvents.

- Light protection : Amber glassware to inhibit photodegradation. Similar protocols are recommended for nitro-containing aldehydes to minimize decomposition .

Data Analysis and Contradiction Management

Q. How should researchers address contradictory biological activity data for this compound derivatives?

- Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell lines).

- Structural analogs : Compare with nitro-free or cyclohexyl-modified derivatives to isolate functional group contributions.

- Meta-analysis : Cross-reference with PubChem or DSSTox datasets to identify outliers .

Methodological Design

Q. What computational tools are optimal for predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : For modeling transition states and electron density maps.

- Molecular Dynamics (MD) : To simulate solvent effects and conformational flexibility. These tools have been validated in studies of similar propanal derivatives, such as 3-(Pyrimidin-4-YL)propanal .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Respiratory protection : OV/AG/P99 respirators for vapor containment.

- Chemical-resistant gloves and suits : To prevent dermal exposure.

- Fume hoods : For all synthesis and purification steps. These protocols align with OSHA and EU standards for nitro-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.